2-Bromophenethyl methanesulfonate

Description

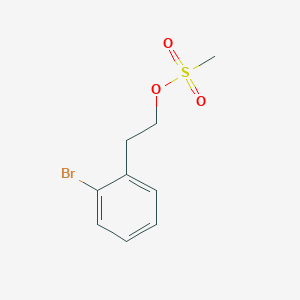

2-Bromophenethyl methanesulfonate (C₉H₁₁BrO₃S) is an organobromine compound featuring a methanesulfonate ester group attached to a phenethyl moiety substituted with bromine at the ortho position. The methanesulfonate group (-OSO₂CH₃) serves as a leaving group, making the compound a potent alkylating agent in organic synthesis, particularly in nucleophilic substitution reactions.

Properties

Molecular Formula |

C9H11BrO3S |

|---|---|

Molecular Weight |

279.15 g/mol |

IUPAC Name |

2-(2-bromophenyl)ethyl methanesulfonate |

InChI |

InChI=1S/C9H11BrO3S/c1-14(11,12)13-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 |

InChI Key |

JCQOJOSYZAGBGX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

- Methyl methanesulfonate (MMS, C₂H₆O₃S) : A well-studied alkylating agent used in genetic toxicology research.

- Lead methanesulfonate (Pb(CH₃SO₃)₂) : A heavy metal-containing compound with industrial applications.

- Ethyl methanesulfonate (EMS, C₃H₈O₃S) : A mutagenic agent similar to MMS but with a longer alkyl chain.

- Phenethyl methanesulfonate (C₉H₁₂O₃S): A non-brominated analog of 2-bromophenethyl methanesulfonate.

Comparative Data Table

*Inferred based on aromatic substituent increasing molecular weight.

Reactivity and Mechanism

- Steric hindrance from the bulky phenethyl group may limit accessibility in some reactions.

- MMS and EMS: Smaller alkyl groups (methyl/ethyl) enable rapid diffusion across cell membranes, making them potent genotoxins. MMS exhibits a p53-normalized concentration of 200 μM in DNA damage studies .

- Lead methanesulfonate : Reactivity driven by lead’s electrochemical properties rather than alkylation; used in electroplating .

Toxicological Profiles

- This compound : Expected to combine alkylating toxicity (similar to MMS) with bromine-associated risks (e.g., bioaccumulation). Direct data are lacking, necessitating caution.

- MMS : Induces DNA strand breaks and p53 activation at 200 μM, with a steep dose-response curve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.